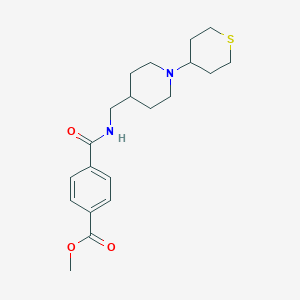

methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a structurally complex organic compound featuring a hybrid scaffold comprising a piperidine ring, a tetrahydro-2H-thiopyran moiety, and a methyl benzoate ester.

Properties

IUPAC Name |

methyl 4-[[1-(thian-4-yl)piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c1-25-20(24)17-4-2-16(3-5-17)19(23)21-14-15-6-10-22(11-7-15)18-8-12-26-13-9-18/h2-5,15,18H,6-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTXBXMXIUOWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Tetrahydrothiopyran Group: The tetrahydrothiopyran group can be introduced via a nucleophilic substitution reaction using tetrahydrothiopyran and a suitable leaving group.

Carbamoylation: The piperidine derivative is then reacted with an isocyanate to form the carbamoyl group.

Esterification: Finally, the benzoate ester is formed through an esterification reaction involving benzoic acid and methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1.1. Ugi-Tetrazole Reaction

-

The piperidine-thiopyran moiety is synthesized using Ugi-tetrazole reactions , which enable the assembly of heterocyclic scaffolds through a one-pot process involving amines, carbonyl compounds, and isocyanides .

-

Example pathway:

1.2. Amide Coupling

-

The carbamoyl linkage is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzoic acid derivative and the piperidine-thiopyran amine .

2.1. Ester Hydrolysis

-

The methyl ester undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid, a precursor for further derivatization:

This reaction is critical for generating bioactive metabolites or prodrugs .

2.2. Piperidine and Thiopyran Modifications

-

N-Alkylation : The piperidine nitrogen participates in alkylation reactions with electrophiles (e.g., alkyl halides) to introduce substituents .

-

S-Oxidation : The thiopyran sulfur atom is oxidized to sulfoxide or sulfone derivatives using HO or mCPBA, altering electronic properties and bioavailability .

3.1. Antimicrobial Activity

-

Structural analogs of this compound exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) through inhibition of cell wall synthesis enzymes .

3.2. Kinase Inhibition

-

The piperidine-thiopyran scaffold is a key pharmacophore in Janus kinase (JAK) and EZH2 inhibitors , with modifications at the carbamoyl group enhancing selectivity .

Comparative Reactivity of Analogues

Stability and Degradation

Scientific Research Applications

Neuropharmacological Effects

Research indicates that methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate may exhibit anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions are critical for modulating mood and anxiety levels in preclinical models.

Antiviral Activity

Thiophene derivatives, including this compound, have shown potential antiviral properties. Studies suggest efficacy against viral pseudotypes associated with the Ebola virus by inhibiting the NPC1/EBOV-GP interaction, essential for viral entry into host cells. This mechanism highlights its potential as a therapeutic agent in treating viral infections.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as continuous flow reactors may be employed to enhance control over reaction conditions and scalability. The synthetic routes often involve the formation of the piperidine structure followed by the introduction of the benzoate moiety.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives:

Antiviral Efficacy

A study evaluated various thiophene derivatives against the Ebola virus, demonstrating that compounds retaining a free amine on the piperidine ring maintained significant antiviral activity.

Neuropharmacological Assessment

In animal models, compounds similar to this compound exhibited reduced anxiety-like behaviors, suggesting potential applications in anxiety disorders.

Mechanistic Studies

Research indicated that modifications to the piperidine moiety significantly affected the compound's ability to inhibit viral entry, underscoring the importance of specific structural features for maintaining biological activity.

Mechanism of Action

The mechanism of action of methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on functional groups and scaffold similarities:

Table 1: Structural and Functional Group Comparisons

Key Observations

Carbamate Functionality: The target compound’s carbamoyl group shares similarity with barban, a carbamate herbicide . Carbamates are known for enzyme inhibition (e.g., acetylcholinesterase in pests) but differ in target specificity. Barban’s chloroaryl group enhances its herbicidal activity, whereas the target compound’s thiopyran-piperidine system may confer distinct pharmacokinetic properties.

Heterocyclic Systems :

- The tetrahydro-2H-thiopyran group in the target compound contrasts with the tetrahydro-2H-pyran (oxygen-based) in Biopharmacule’s carboxaldehyde derivative . Sulfur’s larger atomic size and polarizability could enhance binding to hydrophobic enzyme pockets compared to oxygen analogs.

Aromatic Esters :

- The methyl benzoate ester in the target compound is structurally distinct from benazolin’s acetic acid moiety . Esters generally improve membrane permeability, but benzoate derivatives may exhibit different metabolic stability compared to aliphatic acids.

Research Findings and Limitations

- Gaps in Evidence: None of the provided sources directly address the target compound’s synthesis, activity, or commercial use. References focus on pesticides (e.g., barban, benazolin), while lists intermediates with unrelated applications.

- Hypothetical Applications : Based on structural analogs, the compound could be explored for:

- Agrochemicals : Thiopyran and piperidine motifs are common in fungicides and insecticides.

- Neurological Therapeutics : Piperidine derivatives often target GPCRs or neurotransmitter transporters.

Biological Activity

Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate core with a methyl group and a tetrahydrothiopyran-piperidine moiety. Its molecular formula is C_{17}H_{26}N_{2}O_{3}S, and it has a molecular weight of approximately 342.46 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may exhibit effects on neurotransmitter systems, potentially influencing central nervous system functions.

Biological Activity Overview

The following table summarizes the key biological activities and findings related to the compound:

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Anticancer Efficacy

- In vitro assays demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

-

Neuroprotection Research

- Animal studies revealed that treatment with the compound significantly reduced neuronal death in models of oxidative stress-induced neurotoxicity. Behavioral tests indicated improved cognitive function compared to control groups.

Research Findings

Recent investigations have focused on elucidating the detailed mechanisms underlying the biological activities of this compound:

- Cell Signaling Pathways: The compound appears to modulate key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammatory responses, including COX-2 and LOX, contributing to its anti-inflammatory properties.

Q & A

Q. What are the critical steps in synthesizing methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, and how can yield/purity be optimized?

The synthesis involves multi-step organic reactions, including:

- Amide coupling : Reacting the piperidine-thiopyran intermediate with methyl 4-(carbamoyl)benzoate under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the carbamoyl linkage .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

Optimization strategies : - Control reaction temperature (0–25°C) to minimize side reactions.

- Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis/oxidation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., thiopyran and piperidine ring integration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z 393.18) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities .

Q. How does the compound’s solubility profile influence experimental design?

Q. What stability considerations are critical for storage and handling?

- Storage : -20°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation .

- Stability tests : Monitor via HPLC over 6 months; degradation products (e.g., free benzoic acid derivatives) should remain <2% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s biological targets?

Q. What methodologies resolve contradictions in reported biological activity data?

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What experimental designs are optimal for studying the compound’s metabolic fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.